molecular formula C19H22O B1580919 2,2',4,4',6,6'-Hexamethylbenzophenone CAS No. 5623-45-0

2,2',4,4',6,6'-Hexamethylbenzophenone

Cat. No.: B1580919
CAS No.: 5623-45-0
M. Wt: 266.4 g/mol
InChI Key: SKMUIZHHMAPKIV-UHFFFAOYSA-N
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Description

2,2’,4,4’,6,6’-Hexamethylbenzophenone is an organic compound with the molecular formula C19H22O. It is also known by its IUPAC name, bis(2,4,6-trimethylphenyl)methanone. This compound is characterized by its benzophenone core, substituted with six methyl groups at the 2, 2’, 4, 4’, 6, and 6’ positions. It is a white powder with a molecular weight of 266.38 g/mol .

Scientific Research Applications

2,2’,4,4’,6,6’-Hexamethylbenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the production of UV-cured coatings and adhesives.

    Biology: It serves as a probe in studying protein-ligand interactions due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is employed in the manufacture of specialty chemicals, including fragrances and dyes

Safety and Hazards

2,2’,4,4’,6,6’-Hexamethylbenzophenone is classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H335 (May cause respiratory irritation), H319 (Causes serious eye irritation), and H315 (Causes skin irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,6,6’-Hexamethylbenzophenone typically involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with mesitoyl chloride (2,4,6-trimethylbenzoyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: On an industrial scale, the production of 2,2’,4,4’,6,6’-Hexamethylbenzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices .

Chemical Reactions Analysis

Types of Reactions: 2,2’,4,4’,6,6’-Hexamethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2’,4,4’,6,6’-Hexamethylbenzophenone involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The compound’s molecular targets include unsaturated carbon-carbon bonds in monomers, and the pathways involved are primarily radical-mediated processes .

Comparison with Similar Compounds

Uniqueness: 2,2’,4,4’,6,6’-Hexamethylbenzophenone is unique due to its high degree of methyl substitution, which imparts steric hindrance and influences its reactivity and stability. This makes it particularly useful as a photoinitiator in polymerization reactions, where controlled reactivity is essential .

Properties

IUPAC Name

bis(2,4,6-trimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMUIZHHMAPKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=C(C=C(C=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204793
Record name 2,2',4,4',6,6'-Hexamethylbenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5623-45-0
Record name Dimesityl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5623-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4,4',6,6'-Hexamethylbenzophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4',6,6'-Hexamethylbenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',6,6'-hexamethylbenzophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Dimesityl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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